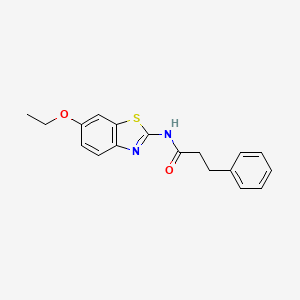

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a benzothiazole-derived compound characterized by a 6-ethoxy substitution on the benzothiazole core and a 3-phenylpropanamide side chain.

Propriétés

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-22-14-9-10-15-16(12-14)23-18(19-15)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSZDKRSMPDTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Phenylpropanamide Moiety: This step involves the reaction of the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ethoxybenzothiazole carboxylic acid.

Reduction: Formation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamine.

Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mécanisme D'action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

Structural Variations in Benzothiazole Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Impact on Properties

- 6-Ethoxy vs. 6-Trifluoromethyl : Ethoxy groups (e.g., in the target compound) offer moderate polarity, enhancing water solubility compared to the highly electronegative trifluoromethyl group in analogs from and . The latter may improve membrane permeability but reduce aqueous solubility .

- Acyl Chain Variations: Phenylpropanamide (target compound): The phenyl group enables π-π stacking with aromatic residues in receptors, while the three-carbon chain balances flexibility and steric bulk. Thio-linked pentanoic acid (): The carboxylic acid group confers acidity (pKa ~4-5), making this compound more suitable for ionic interactions in biological systems .

Activité Biologique

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Overview

- IUPAC Name: this compound

- Molecular Formula: C18H18N2O2S

- Molecular Weight: 326.42 g/mol

The compound features a benzothiazole ring system fused with an ethoxy group and a phenylpropanamide moiety, which contributes to its unique chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial and fungal strains. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Effects

The compound has been investigated for its anticancer properties . In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. The benzothiazole moiety is known to interact with specific enzymes involved in cancer progression, potentially leading to reduced tumor growth.

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory effects . It appears to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activities related to pain and inflammation.

- Cell Signaling Interference: The compound may interfere with cellular signaling pathways that promote tumor growth or inflammation.

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound is presented below:

| Study | Findings | Reference |

|---|---|---|

| In vitro antimicrobial assay | Demonstrated significant inhibition against E. coli and S. aureus | |

| Anticancer study on human breast cancer cells | Induced apoptosis and inhibited cell proliferation | |

| Anti-inflammatory model in mice | Reduced levels of inflammatory markers significantly |

Comparison with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(6-methylbenzothiazol-2-yl)-3-methylpropanamide | Moderate antimicrobial | Lacks ethoxy group |

| N-(6-nitrobenzothiazol-2-yl)-4-methylbutanamide | Strong anticancer | Nitro group enhances reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.